BenchChemオンラインストアへようこそ!

4-Chloro-5-(1-methylhydrazino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one

Synthetic Chemistry Heterocyclic Synthesis Pyridazinone

4-Chloro-5-(1-methylhydrazino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one (CAS 41933-01-1) is a synthetic pyridazinone derivative featuring a 4-chloro substituent, a 5-(1-methylhydrazino) group, and an N‑(4-methylphenyl) ring. It belongs to the 5‑hydrazinopyridazin‑3(2H)-one class, which has been investigated for central nervous system (CNS) depressant activity and as a key building block in heterocyclic synthesis.

Molecular Formula C12H13ClN4O
Molecular Weight 264.71 g/mol
CAS No. 41933-01-1
Cat. No. B1620823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-(1-methylhydrazino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one
CAS41933-01-1
Molecular FormulaC12H13ClN4O
Molecular Weight264.71 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N(C)N)Cl
InChIInChI=1S/C12H13ClN4O/c1-8-3-5-9(6-4-8)17-12(18)11(13)10(7-15-17)16(2)14/h3-7H,14H2,1-2H3
InChIKeyBAWNUIKKPHPLGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-Chloro-5-(1-methylhydrazino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one (CAS 41933-01-1) – Core Identity and Class Context


4-Chloro-5-(1-methylhydrazino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one (CAS 41933-01-1) is a synthetic pyridazinone derivative featuring a 4-chloro substituent, a 5-(1-methylhydrazino) group, and an N‑(4-methylphenyl) ring. It belongs to the 5‑hydrazinopyridazin‑3(2H)-one class, which has been investigated for central nervous system (CNS) depressant activity and as a key building block in heterocyclic synthesis [1]. The compound is commercially available from research suppliers for in‑vitro and synthetic use .

Why 4-Chloro-5-(1-methylhydrazino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one Cannot Be Freely Replaced by In‑Class Analogs


Although numerous 2‑substituted 5‑(1‑methylhydrazino)-3(2H)-pyridazinones share a common core, the specific identity of the N‑2 substituent critically governs both synthetic outcome and pharmacological profile. In Vilsmeier–Haack cyclizations, the electronic and steric character of the N‑2 aryl group dictates the distribution of regioisomeric pyrazolo[3,4‑d]pyridazin‑4‑one products [1]. In CNS assays, the substitution pattern on the N‑2 phenyl ring profoundly influences sleep‑inducing potency, with strongly electron‑withdrawing groups (e.g., 3‑CF₃) preferred [2]. Consequently, simple interchange of the 4‑methylphenyl variant with the unsubstituted phenyl, 4‑methoxyphenyl, or halogenated analogs can lead to divergent synthetic yields or a loss of the desired biological activity.

Quantitative Differentiation Evidence for 4-Chloro-5-(1-methylhydrazino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one (CAS 41933-01-1)


Vilsmeier–Haack Cyclization: 4-Methylphenyl vs. Phenyl Substrate Scope and Product Selectivity

Under identical Vilsmeier–Haack conditions (DMF–POCl₃), the 2-(4-methylphenyl) analog (2b) and the 2-phenyl analog (2a) both undergo cyclization to afford 1,5-dihydro-1-methyl-4H-pyrazolo[3,4-d]pyridazin-4-ones. Kaji et al. report that the 4-methylphenyl substrate yields the desired tricyclic product 3b with a distinct selectivity profile, while the phenyl substrate (2a) gives product 3a; the concurrent formation of chlorovinyl side‑products (6a–c) is influenced by the N‑2 substituent [1]. The presence of the para‑methyl group is therefore a critical variable for chemists seeking to optimize regioselectivity in pyridazinone‑to‑pyrazolopyridazine transformations.

Synthetic Chemistry Heterocyclic Synthesis Pyridazinone

CNS Depressant SAR: 4-Methylphenyl vs. 3-Trifluoromethylphenyl Sleep-Inducing Potency

U.S. Patent 4,002,751 demonstrates that sleep‑inducing activity in 5‑hydrazinopyridazin‑3(2H)-ones is highly dependent on substitution on the N‑2 phenyl ring. The patent identifies 4-chloro-2-(3-trifluoromethylphenyl)-5-(1-methylhydrazino)-pyridazin-3(2H)-one as a preferred compound with potent sleep‑inducing properties in cebus monkey EEG studies [1]. In contrast, the 4‑methylphenyl analog (target compound) bears an electron‑donating methyl group, which, according to the SAR trends described in the patent, is expected to reduce CNS depressant efficacy relative to the trifluoromethyl‑substituted comparator. This positions the target compound as a lower‑potency control or a starting scaffold for further optimisation rather than a direct clinical candidate.

Neuropharmacology Sleep Induction Structure–Activity Relationship

Computed Lipophilicity (XLogP3): 4-Methylphenyl Analog vs. Phenyl Analog

The predicted lipophilicity (XLogP3) of 4-chloro-5-(1-methylhydrazino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one is 1.8 [1], whereas the corresponding 2-phenyl analog (CAS 41932-99-4) has XLogP3 = 1.5 [2]. The Δ = +0.3 log units reflects the contribution of the para‑methyl group and indicates moderately higher membrane permeability potential for the target compound.

Physicochemical Properties Lipophilicity Drug Design

Procurement-Driven Application Scenarios for 4-Chloro-5-(1-methylhydrazino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one


Synthetic Intermediate for Pyrazolo[3,4-d]pyridazine Libraries

The compound serves as a key substrate (2b) in Vilsmeier–Haack-mediated cyclization to yield 1,5-dihydro-1-methyl-4H-pyrazolo[3,4-d]pyridazin-4-ones [3]. The para‑methyl group influences the distribution of major and minor products, allowing chemists to access specific regioisomeric tricycles that may be difficult to obtain with the unsubstituted phenyl analog. This makes it a strategic building block for heterocyclic compound libraries.

CNS Depressant SAR Probe with Attenuated Activity

Based on the SAR hierarchy established in U.S. Patent 4,002,751, the 4‑methylphenyl analog is anticipated to exhibit weaker sleep‑inducing activity than the trifluoromethyl‑substituted leads [3]. This property renders it useful as a comparator tool compound in CNS drug discovery programs aiming to calibrate the contribution of electron‑donating substituents on the N‑2 phenyl ring.

Physicochemical Benchmarking in Lead-Optimisation Campaigns

With a computed XLogP3 of 1.8 (Δ +0.3 vs. the 2‑phenyl analog) [3], the compound provides a well‑defined lipophilicity reference point. Medicinal chemistry teams can use it to assess the impact of incremental lipophilicity changes on permeability, solubility, and metabolic stability in a closely matched pair series.

Quote Request

Request a Quote for 4-Chloro-5-(1-methylhydrazino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.